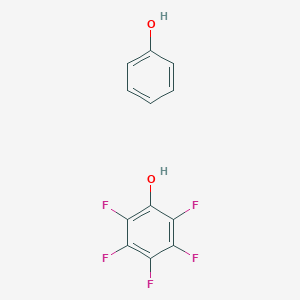
Pentafluorophenol--phenol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenol–phenol (1/1) is an organofluorine compound, specifically a fluoroalcohol, with the chemical formula C6F5OH. It is the perfluorinated analogue of phenol and is characterized by its five fluorine atoms attached to a phenol ring. This compound is known for its strong acidity and reactivity, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentafluorophenol can be synthesized through several methods. One common approach involves the substitution of a fluorine atom in hexafluorobenzene with a hydroxyl group by reacting it with alkalis. Another method includes the preparation of phenyl-alkyl ethers by reacting hexafluorobenzene with metal alcoholates, followed by their decomposition to pentafluorophenol .
Industrial Production Methods
Industrial production of pentafluorophenol often involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of aromatic acids. This process is advantageous as it avoids the use of hazardous intermediates and allows for the direct preparation of pentafluorophenol from commercially available raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with amines to form amide bonds, making it useful in peptide synthesis.
Oxidation Reactions: It can be oxidized to form pentafluorophenyl esters, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving pentafluorophenol include dicyclohexylcarbodiimide, ethyl acetate, pyridine, and diisopropylcarbodiimide. These reactions typically occur under mild conditions, making them suitable for various synthetic applications .
Major Products Formed
The major products formed from reactions involving pentafluorophenol include pentafluorophenyl esters and amides. These products are valuable intermediates in the synthesis of peptides, nucleosides, and other organic compounds .
Applications De Recherche Scientifique
Pentafluorophenol has a wide range of scientific research applications, including:
Mécanisme D'action
Pentafluorophenol exerts its effects through its strong acidity and reactivity. It readily forms pentafluorophenyl esters, which are active esters useful in peptide synthesis. The compound’s molecular targets include amines, with which it forms stable amide bonds. This reactivity is facilitated by the electron-withdrawing nature of the fluorine atoms, which enhances the compound’s electrophilicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pentafluorophenol include:
Hexafluorobenzene: A precursor in the synthesis of pentafluorophenol.
Pentafluorobenzoic Acid: Another precursor used in the industrial production of pentafluorophenol.
Bromopentafluorobenzene: Used in the preparation of pentafluorophenyl magnesium bromide, an intermediate in the synthesis of pentafluorophenol.
Uniqueness
Pentafluorophenol is unique due to its strong acidity and reactivity, which make it a valuable reagent in various chemical processes. Its ability to form stable amide bonds with amines and its use in peptide synthesis distinguish it from other similar compounds .
Propriétés
Numéro CAS |
630426-85-6 |
|---|---|
Formule moléculaire |
C12H7F5O2 |
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluorophenol;phenol |
InChI |
InChI=1S/C6HF5O.C6H6O/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-6-4-2-1-3-5-6/h12H;1-5,7H |
Clé InChI |
JZAICRIHALTYJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
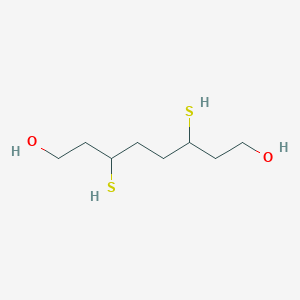
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
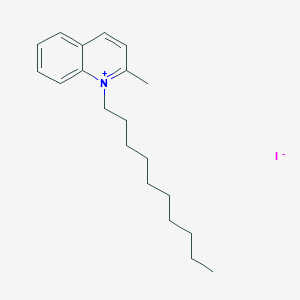
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
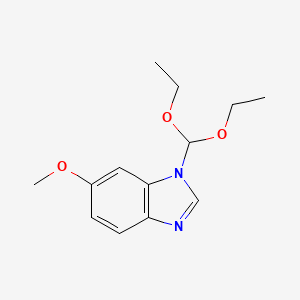
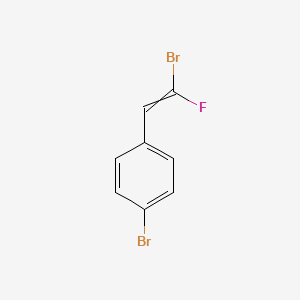
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
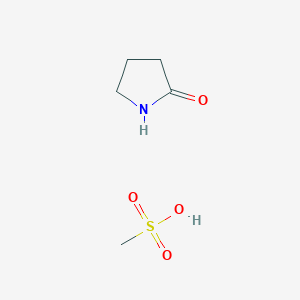
![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
